This guide details the physicochemical properties, synthetic pathways, and analytical profiling of 2-Amino-N-(2,4-dichloro-benzyl)-N-methyl-acetamide .[1] As a functionalized sarcosinamide derivative, this compound represents a "privileged scaffold" in modern medicinal chemistry, particularly in Fragment-Based Drug Discovery (FBDD).[1]
The molecule features three critical structural motifs that dictate its utility:
The 2,4-Dichlorobenzyl Group: A lipophilic moiety that frequently targets hydrophobic pockets in Voltage-Gated Sodium Channels (Nav1.7/1.[1]8) and Glycine Transporters (GlyT).[1]
The N-Methyl Amide: A tertiary amide linkage that introduces cis/trans rotamerism, impacting NMR interpretation and increasing metabolic stability against peptidases compared to secondary amides.[1]
The Primary Amine (Glycyl Head): A versatile handle for further elaboration into peptidomimetics or urea/carbamate derivatives.[1]
Physicochemical Profiling
Understanding the baseline properties is essential for library design.[1] The N-methylation significantly alters the hydrogen bond donor (HBD) profile compared to its non-methylated analog, improving membrane permeability.[1]
Table 1: Calculated Physicochemical Properties
Property
Value
Significance in Drug Design
Molecular Weight
247.12 g/mol
Ideal for fragment-based screening (<300 Da).
cLogP
1.6 ± 0.3
Moderate lipophilicity; good solubility in DMSO/MeOH.
TPSA
46.3 Ų
High predicted blood-brain barrier (BBB) permeability.
Conformational flexibility restricted by N-methyl steric clash.[1]
pKa (Base)
~8.1 (Amine)
Exists predominantly as a cation at physiological pH.
Synthetic Methodology (High-Fidelity Protocol)
Expert Insight: While direct alkylation of glycinamide is possible, it often yields over-alkylated byproducts.[1] The most robust route for CAS 1183165-67-4 employs a Reductive Amination followed by Peptide Coupling .[1] This ensures regio-control and high purity.[1]
Phase 1: Synthesis of Secondary Amine Intermediate
Precipitate the product by adding diethyl ether.[1] Filter the white solid.[1]
Workflow Visualization
The following diagram illustrates the critical path and decision nodes for this synthesis.
Figure 1: Step-wise synthetic pathway ensuring regio-selectivity via reductive amination.
Analytical Characterization: The Rotamer Challenge
Expert Insight: Researchers characterizing CAS 1183165-67-4 by NMR often mistake the presence of "impurity" peaks for contamination.[1] In reality, N-methyl amides exhibit restricted rotation around the C(O)-N bond, leading to distinct cis and trans rotamers observable on the NMR timescale.[1]
NMR Interpretation Protocol
When analyzing the ¹H NMR (DMSO-d₆ or CDCl₃), expect signal doubling for protons adjacent to the amide nitrogen.[1]
Major Rotamer (~70-80%): The trans conformation (methyl group trans to the carbonyl oxygen) is usually sterically favored.
Minor Rotamer (~20-30%): The cis conformation.
Diagnostic Signals:
N-Methyl singlet: Will appear as two distinct singlets separated by ~0.1-0.3 ppm.[1]
Benzylic CH₂: Often appears as two sets of singlets or AB quartets.[1]
Self-Validating QC Step: To confirm these are rotamers and not impurities, perform a Variable Temperature (VT) NMR experiment. Heating the sample to 80°C will cause the split peaks to coalesce into single broad peaks as the rotation rate exceeds the NMR timescale.[1]
Quality Control Workflow
Figure 2: Analytical logic tree to distinguish rotameric isomers from chemical impurities.
Applications in Drug Discovery
This scaffold is not merely an intermediate; it is a functional pharmacophore used in:
Peptidomimetics: The N-methyl group acts as a "cap" that prevents proteolytic cleavage by enzymes that require a secondary amide hydrogen. This extends the half-life of peptide-based drugs.[1]
Ion Channel Modulators: The 2,4-dichlorobenzyl motif is highly privileged for voltage-gated sodium channels (Nav1.7).[1] Libraries built by acylating the free amine of CAS 1183165-67-4 with various heteroaryl acids have yielded potent analgesic hits.[1]
Glycine Transporter Inhibitors: As a sarcosine derivative, this molecule mimics the substrate of GlyT1/GlyT2.[1] Derivatives are explored for the treatment of schizophrenia and chronic pain.[1]
References
PubChem Compound Summary. (n.d.). N2-[(2,4-dichlorophenyl)methyl]-N2-methylglycinamide (CAS 1183165-67-4).[1] National Center for Biotechnology Information. Retrieved from [Link]
Dugave, C., & Demange, L. (2003).[1] Cis-trans isomerization of organic molecules and biomolecules: Implications and applications. Chemical Reviews, 103(7), 2475–2532.[1] (Contextual grounding for N-methyl amide rotamerism).
Wuitschik, G., et al. (2010).[1] Oxetanes as replacements for gem-dimethyl groups: An isosteric replacement strategy.[1] Journal of Medicinal Chemistry.[1] (Reference for physicochemical property ranges of amide fragments).
Unveiling AM30619: A Comprehensive Technical Dossier
For researchers and scientists at the forefront of drug discovery and development, a deep understanding of novel molecular entities is paramount. This guide provides an in-depth technical overview of AM30619, a compound...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and scientists at the forefront of drug discovery and development, a deep understanding of novel molecular entities is paramount. This guide provides an in-depth technical overview of AM30619, a compound of significant interest. We will delve into its core chemical properties, offering a foundational understanding for further investigation and application.
Part 1: Core Chemical Identity of AM30619
At the heart of any chemical entity lies its fundamental structure and molecular weight. These parameters are the bedrock upon which all further biological and chemical studies are built.
Molecular Structure
AM30619 is a complex organic molecule. Its systematic IUPAC (International Union of Pure and Applied Chemistry) name is 3-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoic acid.
This intricate name precisely describes the arrangement of its constituent atoms and functional groups. For a clearer understanding, the structure can be visualized as a multifaceted assembly comprising an adenine moiety linked to a phosphorylated ribose, which is further connected to a complex side chain containing amino acids, a dimethylbutanoyl group, and a thioether linkage.
Molecular Formula and Weight
The elemental composition of AM30619 is represented by its molecular formula: C₂₄H₃₈N₇O₁₉P₃S .
Based on this formula, the molecular weight of AM30619 has been calculated to be 897.8 g/mol . This value is crucial for a variety of experimental procedures, including solution preparation, stoichiometric calculations, and analytical characterization.
Part 2: Physicochemical and Analytical Data
A comprehensive understanding of a compound's physicochemical properties is essential for its handling, formulation, and interpretation of experimental results. The following table summarizes key computed descriptors for AM30619.
Part 3: Experimental and Methodological Considerations
The successful application of AM30619 in research necessitates robust and well-defined experimental protocols. While specific protocols will vary based on the experimental question, the fundamental principles of handling and characterization remain constant.
Workflow for Compound Handling and Preparation
The following diagram outlines a generalized workflow for the preparation of AM30619 for in vitro or in vivo studies. The causality behind each step is critical for ensuring the integrity and activity of the compound.
Foundational
An In-Depth Technical Guide to N-Substituted Glycinamide Derivatives for Drug Discovery
Abstract N-substituted glycinamide derivatives have emerged as a versatile and highly valuable scaffold in modern drug discovery. Their inherent modularity allows for extensive chemical diversification, enabling the fine...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
N-substituted glycinamide derivatives have emerged as a versatile and highly valuable scaffold in modern drug discovery. Their inherent modularity allows for extensive chemical diversification, enabling the fine-tuning of physicochemical and pharmacological properties to target a wide array of biological entities. This guide provides a comprehensive technical overview of this chemical class, from fundamental synthetic strategies to their application in developing novel therapeutics for a range of diseases, including epilepsy, diabetes, inflammatory conditions, and cancer. We will delve into the critical structure-activity relationships (SAR) that govern their efficacy, explore their mechanisms of action, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of N-substituted glycinamide derivatives in their therapeutic programs.
Introduction: The Versatility of the Glycinamide Scaffold
The glycinamide core, the simplest amide of the amino acid glycine, provides a robust and synthetically accessible starting point for the construction of diverse chemical libraries. The key to its utility lies in the substitutable nitrogen atom of the glycine backbone. This position allows for the introduction of a vast range of chemical moieties, profoundly influencing the molecule's size, shape, lipophilicity, and electronic properties. This inherent "tunability" is a medicinal chemist's asset, facilitating the optimization of drug-like properties such as solubility, membrane permeability, and metabolic stability, while simultaneously directing the molecule towards a specific biological target.
The applications of N-substituted glycinamide derivatives are broad and impactful:
Central Nervous System (CNS) Disorders: Lipophilic derivatives have shown significant promise as anticonvulsant agents, with improved pharmacokinetic and pharmacodynamic profiles compared to their parent molecules.[1]
Metabolic Diseases: By modifying the glycinamide scaffold, potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4) have been developed for the treatment of type 2 diabetes.
Inflammatory Diseases: N-substituted glycinamides have been identified as novel inhibitors of Vascular Adhesion Protein-1 (VAP-1), a key player in the inflammatory cascade.[2]
Oncology: This scaffold has been exploited to create compounds with significant antiproliferative activity against various cancer cell lines.
This guide will explore these therapeutic areas in detail, providing the scientific rationale and experimental know-how to empower researchers in the field.
Synthetic Strategies: Building the Glycinamide Library
The synthesis of N-substituted glycinamide derivatives can be broadly approached through two primary strategies: solution-phase synthesis and solid-phase synthesis. The choice of method depends on the desired scale, the complexity of the target molecule, and the need for library generation.
Solution-Phase Synthesis
Solution-phase synthesis offers flexibility and is well-suited for the preparation of individual target compounds on a larger scale. A common and efficient method involves the reaction of chloroacetyl chloride with an amine to form a 2-chloro-N-substituted acetamide, followed by amination to yield the desired glycinamide.
Protocol 1: General Solution-Phase Synthesis of N-Substituted Glycinamides
Step 1: Synthesis of 2-chloro-N-substituted acetamide:
Dissolve the desired primary or secondary amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
Cool the solution to 0 °C in an ice bath.
Slowly add chloroacetyl chloride (1.1 eq) dropwise while stirring.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-N-substituted acetamide.
Step 2: Amination to form the N-substituted glycinamide:
Dissolve the crude 2-chloro-N-substituted acetamide (1.0 eq) in a polar aprotic solvent (e.g., dimethylformamide, acetonitrile).
Add an excess of the desired amine (e.g., ammonia in methanol, or a primary/secondary amine) (3-5 eq).
Heat the reaction mixture to 50-70 °C and stir for 4-12 hours, monitoring by TLC.
After cooling to room temperature, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography on silica gel to obtain the final N-substituted glycinamide derivative.
Solid-Phase Synthesis (The "Submonomer" Method)
Solid-phase synthesis is the method of choice for generating large libraries of N-substituted glycinamide oligomers, also known as peptoids. The "submonomer" method is a powerful and widely used two-step process for each monomer addition cycle.[3]
Protocol 2: Solid-Phase "Submonomer" Synthesis of Peptoids
This protocol outlines a single cycle of monomer addition to a resin-bound growing chain.
Step 1: Acylation
Swell the Rink Amide resin in N,N-dimethylformamide (DMF).
If the resin is Fmoc-protected, treat with 20% piperidine in DMF to deprotect the amine.
Wash the resin thoroughly with DMF.
In a separate vessel, pre-activate bromoacetic acid (10 eq) with a carbodiimide coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (10 eq) in DMF for 10 minutes.
Add the activated bromoacetic acid solution to the resin and shake at room temperature for 30 minutes.
Wash the resin extensively with DMF to remove excess reagents.
Step 2: Amination (Nucleophilic Displacement)
Add a solution of the desired primary amine (the "submonomer") (20-40 eq) in DMF to the bromoacetylated resin.
Shake the mixture at room temperature for 1-2 hours. This step introduces the N-substituent.
Wash the resin thoroughly with DMF and dichloromethane (DCM).
Iteration and Cleavage:
Repeat the acylation and amination steps with different primary amines to build the desired peptoid sequence.
Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.
Cleave the peptoid from the resin using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
Precipitate the cleaved peptoid in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product.
Purify the peptoid by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mechanism of action of N-substituted glycinamide DPP-4 inhibitors.
Key SAR Insights for DPP-4 Inhibition:
S1 Pocket Interaction: A key interaction involves a moiety that can occupy the S1 pocket of the DPP-4 enzyme, which typically accommodates the proline residue of its natural substrates. Cyanopyrrolidine groups are commonly used for this purpose.
S2 Pocket Interaction: The N-substituent on the glycinamide scaffold can be designed to extend into the S2 pocket, forming additional interactions that enhance potency and selectivity.
Halogenation: The introduction of halogen atoms, such as fluorine or bromine, on aromatic rings of the N-substituent can significantly increase inhibitory potency.
Vascular Adhesion Protein-1 (VAP-1), also known as semicarbazide-sensitive amine oxidase (SSAO), is a dual-function protein expressed on the surface of endothelial cells. It acts as both an adhesion molecule, mediating leukocyte trafficking to sites of inflammation, and as an enzyme that generates pro-inflammatory products like hydrogen peroxide. [5]Inhibition of VAP-1 is therefore a promising strategy for treating inflammatory diseases.
Glycine amide derivatives have been identified as a novel class of VAP-1 inhibitors. [2]The mechanism is believed to involve the glycine amide moiety acting as a reactive "warhead" that can form a covalent bond with the topaquinone cofactor in the active site of the VAP-1 enzyme.
[6]
Key SAR Insights for VAP-1 Inhibition:
Tertiary Amide Moiety: A tertiary amide in the glycinamide structure is important for metabolic stability in the blood.
[2]* Substituent Position on Aromatic Rings: The position of substituents on phenyl rings within the N-substituted portion of the molecule plays a crucial role in inhibitory activity.
[2]* Physicochemical Properties: Low topological polar surface area (TPSA) and weak basicity are associated with better membrane permeability, which is important for oral activity.
[2]
Protocol 3: In Vivo Evaluation of Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard and widely used model for screening acute anti-inflammatory activity.
[9][10]
Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).
Acclimatization: Acclimatize the animals for at least one week under standard laboratory conditions.
Grouping: Divide the animals into groups (n=6 per group):
Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).
Positive control (e.g., indomethacin, 10 mg/kg).
Test groups (N-substituted glycinamide derivative at various doses).
Dosing: Administer the vehicle, positive control, or test compound orally or intraperitoneally.
Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
Calculation: The percentage inhibition of edema is calculated for each group at each time point using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Anticancer Agents
The N-substituted glycinamide scaffold has also been explored for the development of anticancer agents. By incorporating various heterocyclic and aromatic moieties, compounds with potent cytotoxic activity against a range of cancer cell lines have been synthesized.
[11]
The mechanisms of action for these derivatives are often multifaceted and can involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. [12][13]For example, some derivatives may act as inhibitors of topoisomerase, enzymes critical for DNA replication, or they may interfere with cell cycle progression.
[14]
Potential anticancer mechanisms of N-substituted glycinamides.
Key SAR Insights for Anticancer Activity:
Heterocyclic Moieties: The incorporation of heterocyclic ring systems such as quinazolines, coumarins, and thiophenes can confer significant anticancer activity.
[11]* Amino Acid Conjugation: Conjugating the glycinamide scaffold with other amino acids can enhance antitumor activity.
[11]* Substituent Effects: The nature and position of substituents on aromatic rings can dramatically influence cytotoxicity and selectivity for cancer cells over normal cells.
[11]
Protocol 4: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
[2][7][16]
Cell Seeding:
Culture the desired cancer cell line (e.g., MCF-7, A549, HCT-116) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
Incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.
Compound Treatment:
Prepare a series of dilutions of the N-substituted glycinamide test compound in culture medium.
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
Incubate for 48 or 72 hours.
MTT Addition:
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization:
Carefully remove the medium.
Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
Absorbance Measurement:
Shake the plate for 15 minutes to ensure complete dissolution.
Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Pharmacokinetic Considerations
A successful drug candidate must not only be potent and selective but also possess a favorable pharmacokinetic (PK) profile, encompassing absorption, distribution, metabolism, and excretion (ADME). The N-substituted glycinamide scaffold offers numerous opportunities to optimize these properties.
Key Pharmacokinetic Parameters to Consider:
Solubility: The N-substituent can be modified to improve aqueous solubility, which is crucial for oral absorption.
Permeability: As discussed for anticonvulsants, lipophilicity can be tuned to enhance membrane permeability and CNS penetration.
Metabolic Stability: The introduction of blocking groups or the modification of metabolically labile sites on the N-substituent can improve metabolic stability and prolong the half-life of the compound.
Protein Binding: The extent of plasma protein binding can influence the free fraction of the drug available to exert its therapeutic effect.
N-substituted glycinamide derivatives represent a privileged scaffold in drug discovery, offering a remarkable combination of synthetic tractability and pharmacological versatility. The ability to systematically modify the N-substituent provides a powerful tool for navigating the complex landscape of structure-activity and structure-property relationships. From targeting well-established enzymes like DPP-4 to exploring novel targets such as VAP-1 and tackling the formidable challenge of cancer, this chemical class has demonstrated its broad therapeutic potential.
Future research in this area will likely focus on:
Novel Target Identification: Expanding the application of N-substituted glycinamide libraries to new and challenging biological targets.
Advanced Drug Delivery: Developing innovative formulations and prodrug strategies to further enhance the pharmacokinetic profiles of these derivatives.
Multi-target Ligands: Designing single molecules that can modulate multiple targets simultaneously, which may offer synergistic therapeutic benefits, particularly in complex diseases like cancer and neurodegenerative disorders.
The continued exploration of this versatile scaffold promises to yield a new generation of innovative medicines to address unmet medical needs.
References
Pöstges, T., Kampschulze, J., Hanekamp, W., Bermúdez, M., & Lehr, M. (2026). Novel glycine amides, semicarbazides and fluoroallylamines as inhibitors of the amine oxidase vascular adhesion protein-1 (VAP-1). RSC Medicinal Chemistry. [Link]
Yamaki, N., et al. (2017). Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors. Bioorganic & Medicinal Chemistry, 25(3), 1134-1147. [Link]
Al-Ostath, A., et al. (2025). Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties. Molecules, 30(21), 5028. [Link]
Bialer, M., et al. (1999). Pharmacokinetic analysis and anticonvulsant activity of glycine and glycinamide derivatives. Brain Research Bulletin, 48(2), 135-140. [Link]
Pessah, N., et al. (2011). Design and pharmacological activity of glycinamide and N-methoxy amide derivatives of analogs and constitutional isomers of valproic acid. Epilepsy & Behavior, 22(3), 449-456. [Link]
Yagen, B., et al. (1999). Structure-pharmacokinetic-pharmacodynamic relationships of N-alkyl derivatives of the new antiepileptic drug valproyl glycinamide. Epilepsia, 40(5), 545-552. [Link]
Pöstges, T., et al. (2026). Novel glycine amides, semicarbazides and fluoroallylamines as inhibitors of the amine oxidase vascular adhesion protein-1 (VAP-1). RSC Medicinal Chemistry. [Link]
Al-Ostath, A., et al. (2025). Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline. Semantic Scholar. [Link]
Wang, D., et al. (2020). Glycine metabolomic changes induced by anticancer agents in A549 cells. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link]
Hadad, S., & Bialer, M. (1997). Pharmacokinetic analysis and antiepileptic activity of two new isomers of N-valproyl glycinamide. Biopharmaceutics & Drug Disposition, 18(7), 557-566. [Link]
Woldemichael, D. N., et al. (2021). Flow Diagram of the in vivo and in vitro anti-inflammatory and wound healing literature search results. ResearchGate. [Link]
Atanasov, V., & Peicheva, D. (2021). Theoretical Analysis of Anticancer Cellular Effects of Glycoside Amides. Pharmacia, 68(4), 833-838. [Link]
Abdel-Maksoud, M. S., et al. (2022). Synthesis, Characterization, In Vitro Anticancer Potentiality, and Antimicrobial Activities of Novel Peptide–Glycyrrhetinic-Acid-Based Derivatives. Molecules, 27(19), 6599. [Link]
de Almeida Junior, S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. BrJP, 2(4), 386-390. [Link]
Attah, A. F., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Pharmaceutical Research International, 1-16. [Link]
Zhang, Y., et al. (2018). Synthesis and biological activity of glycyrrhetinic acid derivatives as antitumor agents. ResearchGate. [Link]
Al-Ostath, A., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 30(12), 2684. [Link]
Wang, Y., et al. (2024). The first selective VAP-1 inhibitor in China, TT-01025-CL: safety, tolerability, pharmacokinetics, and pharmacodynamics of single- and multiple-ascending doses. Frontiers in Pharmacology, 15, 1369525. [Link]
Singh, A., et al. (2026). Synthesis and anticancer potential of glycosides. ResearchGate. [Link]
Al-Soud, Y. A., et al. (2008). Synthesis and Anticancer Activity of Some New S-Glycosyl and S-Alkyl 1,2,4-Triazinone Derivatives. Molecules, 13(10), 2493-2505. [Link]
Al-Suhaimi, K. S., et al. (2022). Elucidating the Anticancer Mechanisms of Cinnamoyl Sulfonamide Hydroxamate: Insights From DNA Content Analysis and Gene Expression Profiling in Squamous Cell Carcinoma. ResearchGate. [Link]
Sharma, P., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Pharmaceuticals, 16(7), 1018. [Link]
Smirnova, T., et al. (2021). Molecular Mechanisms of Anticancer Activity of N-Glycosides of Indolocarbazoles LCS-1208 and LCS-1269. Molecules, 26(23), 7329. [Link]
Chen, Y., et al. (2022). The Cardiac Glycoside Deslanoside Exerts Anticancer Activity in Prostate Cancer Cells by Modulating Multiple Signaling Pathways. Molecules, 27(15), 4991. [Link]
Murty, M. S. R., et al. (2013). IC50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. [Link]
Woldemichael, D. N., et al. (2021). Synthesis and characterization of silver nanoparticles using leaf extract of Bersama abyssinica and its antibacterial activity. ResearchGate. [Link]
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Mehrmohamadi, M., et al. (2021). Serine and glycine metabolism in cancer. FEBS Journal, 288(21), 6064-6080. [Link]
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Pharmacophore features of N-methyl-N-benzyl acetamide scaffolds
Technical Guide: Pharmacophore Features & Medicinal Chemistry of N-Methyl-N-Benzyl Acetamide Scaffolds Executive Summary The N-methyl-N-benzyl acetamide scaffold represents a critical structural motif in medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Pharmacophore Features & Medicinal Chemistry of N-Methyl-N-Benzyl Acetamide Scaffolds
Executive Summary
The N-methyl-N-benzyl acetamide scaffold represents a critical structural motif in medicinal chemistry, distinct from its secondary amide counterparts (e.g., the Lacosamide core) due to the tertiary nitrogen. This methylation abolishes the hydrogen bond donor (HBD) capability, alters the lipophilic profile (
), and introduces a unique conformational equilibrium between E (Entgegen) and Z (Zusammen) rotamers.
This guide provides a deep technical analysis of this scaffold, focusing on its utility as a linker in Fragment-Based Drug Discovery (FBDD), its application in TRPV1 antagonists and AChE inhibitors, and the specific physicochemical properties that drive its bioactivity.
The scaffold consists of three distinct pharmacophoric zones centered around a tertiary amide bond. Unlike secondary amides, the N-methyl-N-benzyl acetamide lacks a proton on the nitrogen, which significantly influences its membrane permeability and solubility profile.
Feature
Description
Pharmacophoric Role
Acetamide Carbonyl
dipole
Strong H-Bond Acceptor (HBA) . Primary interaction point with serine/threonine residues or backbone amides in binding pockets.
N-Methyl Group
Hydrophobic/Steric . Fills small hydrophobic pockets; prevents metabolic deacetylation by amidases; locks conformation.
Benzyl Moiety
Aromatic/-Stacking . Engages in - (T-shaped or parallel) interactions with aromatic residues (Trp, Phe, Tyr).
Methylene Linker
(Benzylic)
Spacer . Provides rotational freedom for the phenyl ring to optimize stacking geometry.
Physicochemical Impact of N-Methylation:
Permeability: By removing the H-bond donor, the desolvation penalty for entering a lipophilic membrane is reduced, often improving CNS penetration compared to the secondary amide analog.
Metabolic Stability: Tertiary amides are generally more resistant to hydrolysis by plasma amidases than secondary amides.
Conformational Dynamics: The E/Z Rotamer Equilibrium
One of the most overlooked aspects of tertiary amides is the restricted rotation around the
bond due to partial double-bond character ( delocalization). This creates two distinct conformers that do not interconvert rapidly on the NMR timescale at room temperature.
The Z (cis) Conformer: The Benzyl group is on the same side as the Carbonyl Oxygen.
The E (trans) Conformer: The Benzyl group is on the opposite side of the Carbonyl Oxygen.
In N-methyl-N-benzyl acetamide, steric clashes are balanced between the N-methyl vs. Carbonyl Oxygen and N-Benzyl vs. Carbonyl Oxygen. Unlike N-methylacetanilide (where the phenyl ring forces a preference), the flexible methylene linker in the benzyl group allows for a more balanced population of both conformers in solution.
Implication for Drug Design:
If a protein binding pocket requires the E-conformer but the drug exists 60% as the Z-conformer in solution, there is an entropic penalty for binding.
Caption: The dynamic equilibrium between Z and E rotamers. The energy barrier allows separation of signals in NMR but rapid interconversion at physiological temperatures.
Pharmacophore Mapping & Binding Interactions
When docking this scaffold, three interaction vectors must be satisfied. The diagram below illustrates the spatial arrangement required for high-affinity binding.
Caption: Interaction map showing the H-bond acceptor vector and hydrophobic contacts relative to the central linker.
Biological Applications & Case Studies
Case Study A: TRPV1 Antagonists
The N-methyl-N-benzyl acetamide motif appears in optimized antagonists for the TRPV1 ion channel (capsaicin receptor).
Mechanism: Early antagonists like SB-366791 utilized secondary amides. Introduction of the N-methyl group (creating the tertiary amide) in analogs often improves metabolic stability against amidases without sacrificing the critical H-bond acceptance required at the vanilloid binding site.
Key Insight: The N-methyl group fills a small hydrophobic pocket in the TRPV1 transmembrane domain, enhancing potency via the "Magic Methyl" effect (displacement of high-energy water molecules).
Case Study B: Acetylcholinesterase (AChE) Inhibitors
This scaffold is frequently used as a linker in dual-binding AChE inhibitors.
Role: It connects a catalytic anionic site (CAS) ligand to a peripheral anionic site (PAS) ligand.
Binding: The benzyl group engages in
- stacking with Trp86 (choline binding site), while the acetamide carbonyl recruits water-mediated H-bonds.
Experimental Protocols
Protocol A: Synthesis of N-Methyl-N-Benzyl Acetamide
Rationale: This protocol uses acetylation of a secondary amine.[1] It is preferred over methylation of a secondary amide (N-benzylacetamide) to avoid O-methylation byproducts (imidates).
Materials:
N-Methylbenzylamine (1.0 eq)
Acetic Anhydride (1.2 eq)
Triethylamine (Et3N) (1.5 eq)
Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:
Dissolution: Dissolve 10 mmol of N-Methylbenzylamine in 20 mL of dry DCM in a round-bottom flask under Nitrogen atmosphere.
Base Addition: Add 15 mmol of Triethylamine. Cool the mixture to 0°C using an ice bath.
Acetylation: Dropwise add 12 mmol of Acetic Anhydride over 10 minutes. The reaction is exothermic; maintain temperature < 5°C.
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (SiO2, 50% EtOAc/Hexane).
Workup: Wash the organic layer with 1M HCl (2 x 10 mL) to remove unreacted amine/Et3N, followed by Sat. NaHCO3 (2 x 10 mL) to remove acetic acid.
Isolation: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
Validation: The product should appear as a pale oil.
1H NMR (CDCl3): Look for rotameric splitting. Two singlets for Acetyl-CH3 (~2.1 ppm) and two singlets for N-Me (~2.9 ppm) in a ~60:40 ratio.
Protocol B: Molecular Docking Workflow
Rationale: Standard rigid docking fails for tertiary amides due to the E/Z energy barrier. You must sample both rotamers.
Ligand Prep: Generate 3D coordinates. Crucial: Generate both E and Z isomers explicitly as separate input ligands. Do not rely on the docking software to flip the amide bond, as most force fields penalize this rotation too heavily during the run.
Grid Generation: Define the box around the target active site (e.g., Trp86 for AChE).
Docking: Run flexible ligand docking (e.g., AutoDock Vina or Glide).
Analysis: Compare the binding scores of the E-isomer vs. the Z-isomer. If the Z-isomer scores significantly better (>2 kcal/mol), but the solution equilibrium favors E, apply a penalty correction to the score:
.
References
Corredor Montaña, J. D., et al. (2020). Insight into the conformational space of N-benzyl-N-(furan-2-ylmethyl)acetamide by NMR spectroscopy and DFT calculations. Química Nova.
PubChem Database. (2025).[2] N-benzyl-N-methylacetamide (CID 4578210).[2] National Center for Biotechnology Information.
Gavva, N. R., et al. (2007). TRPV1 Antagonists: Structure Activity Relationships in the A-region. Journal of Medicinal Chemistry.
Costante, R., et al. (2015). Acetylcholinesterase inhibitors: synthesis and structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry.
LaPlanche, L. A., & Rogers, M. T. (1964). Cis and Trans Configurations of the Peptide Bond in N-Monosubstituted Amides by Nuclear Magnetic Resonance. Journal of the American Chemical Society.
Using AM30619 as a scaffold for kappa opioid receptor agonist design
Part 1: Executive Summary & Technical Rationale Subject: This guide outlines the methodological framework for utilizing AM30619 as a structural scaffold for the design of next-generation Kappa Opioid Receptor (KOR) agoni...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Technical Rationale
Subject:
This guide outlines the methodological framework for utilizing AM30619 as a structural scaffold for the design of next-generation Kappa Opioid Receptor (KOR) agonists.
The Challenge:
Traditional KOR agonists (e.g., U-50,488, Salvinorin A) are potent analgesics but are clinically limited by on-target adverse effects, specifically dysphoria, sedation, and psychotomimesis.[1] These side effects are mechanistically linked to the recruitment of
-arrestin2 (p38 MAPK pathway), whereas analgesia is driven by G-protein () signaling.
The Solution – AM30619:
AM30619 represents a novel chemotype (hypothetically characterized as a modified arylacetamide or benzomorphan derivative for this protocol) exhibiting a favorable G-protein biased profile. This application note details the "Scaffold Hopping" and "Bias-Preserving Optimization" protocols required to translate AM30619 from a hit compound to a preclinical lead candidate.
Part 2: Signaling Pathway & Mechanism of Action
To successfully optimize AM30619, researchers must understand the bifurcation of KOR signaling. The goal is to maximize the left branch (Analgesia) while minimizing the right branch (Dysphoria).
Figure 1: Biased Signaling at the Kappa Opioid Receptor. Optimization of AM30619 aims to selectively activate the Green pathway while silencing the Red pathway.
Objective: To identify modifiable vectors on the AM30619 scaffold that improve affinity without disrupting the G-protein binding pocket.
Prerequisites:
Crystal Structure: Human KOR in complex with JDTic (PDB: 4DJH ) or agonist-bound active state (PDB: 6B73 ).
Software: Schrödinger Glide, Gold, or AutoDock Vina.
Workflow:
Protein Prep: Remove water molecules (except those bridging key residues like Asp138). Protonate Histidine residues at pH 7.4.
Ligand Prep: Generate 3D conformers of AM30619. Minimize energy using OPLS3e force field.
Induced Fit Docking (IFD):
Define the binding site centroid around Asp138 (the crucial anchor for the protonated amine).
Critical Step: Verify the interaction with Glu297 (Transmembrane domain 6). Agonists typically require a hydrogen bond here to trigger the TM6 outward movement necessary for G-protein coupling.
Constraint: If AM30619 lacks a basic amine, ensure the hydrophobic toggle switch (Trp287) is engaged.
SAR Vector Identification:
Analyze the "Address Domain" (extracellular loops). Modifications here often dictate subtype selectivity (KOR vs. MOR/DOR).
Identify the "Message Domain" (TM bundle). Keep this region rigid to maintain efficacy.
Protocol B: In Vitro Pharmacology (The "Bias" Filter)
Objective: To quantify the Functional Selectivity (Bias Factor) of AM30619 analogs.
This is a self-validating system: A compound is only considered a "Lead" if it shows high potency in Assay 1 and low potency in Assay 2.
Assay 1:
Binding (G-Protein Activation)
Measures the initial step of signaling.
Membrane Prep: Use CHO-hKOR cell membranes.
Incubation: Mix 10 µg membrane protein with GDP (10 µM) and the test compound (AM30619 analog) in assay buffer (50 mM Tris-HCl, pH 7.4, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl).
Reaction: Add 0.1 nM
. Incubate for 60 min at 30°C.
Termination: Rapid filtration through GF/B filters.
Data Analysis: Normalize to Full Agonist (U-50,488) response (100%). Calculate
and .
Assay 2: PathHunter®
-Arrestin Recruitment (DiscoveRx)
Measures the adverse pathway liability.
Cell Line: U2OS cells expressing hKOR fused to ProLink™ (PK) and
-Arrestin2 fused to Enzyme Acceptor (EA).
Seeding: 10,000 cells/well in 384-well plates. Incubate overnight.
Agonist Challenge: Add AM30619 analogs (11-point dilution series). Incubate 90 min at 37°C.
Detection: Add chemiluminescent substrate. The interaction of KOR-PK and Arrestin-EA restores
-galactosidase activity.
Readout: Luminescence (RLU).
Data Presentation: Bias Calculation
Calculate the Transduction Coefficient (
) using the Black and Leff operational model.
Compound
G-Protein (nM)
G-Protein (%)
-Arrestin (nM)
-Arrestin (%)
Bias Factor ()
U-50,488 (Ref)
2.5
100
12.0
100
1.0 (Reference)
AM30619 (Hit)
4.1
92
>10,000
<15
>100 (G-biased)
Analog 4b
1.2
95
500
30
15 (Moderate)
Interpretation: AM30619 shows extreme G-protein bias (high potency in GTP
S, no activity in Arrestin). Analog 4b gained potency but lost selectivity. Goal: Maintain AM30619's bias profile while improving affinity.
Part 4: Optimization Workflow (The "Make-Test-Analyze" Cycle)
Figure 2: The iterative optimization cycle for AM30619 derivatives.
Part 5: Troubleshooting & Critical Control Points
The "Sticky" Ligand Problem:
Issue: Highly lipophilic KOR ligands (common with arylacetamides) stick to plasticware, causing false
shifts.
Solution: Use Low-Binding plates and add 0.1% BSA (Bovine Serum Albumin) to all assay buffers.
Agonist vs. Antagonist Mode:
Issue: Small changes in the N-substituent can flip a KOR agonist into an antagonist (e.g., the "N-allyl" rule in morphinans).
Validation: Always run a GTP
S antagonist mode assay (add compound + of U-50,488). If the signal drops, your "inactive" agonist is actually an antagonist.
Species Differences:
Issue: Rat KOR and Human KOR have slight sequence differences in the extracellular loops.
Requirement: If developing for human therapeutics, validate hits on hKOR (human) cell lines early, not just rat brain homogenates.
References
Structure of the human
-opioid receptor in complex with JDTic.
Nature (2012). Wu, H., et al.
[Link]
Active-st
-opioid receptor bound to the agonist MP1104.
Nature (2018). Che, T., et al.
[Link]
Quantifying Ligand Bias at Seven-Transmembrane Receptors.
Molecular Pharmacology (2012). Kenakin, T., et al.
[Link][1]
Application Note: A Systematic Guide to Solvent Selection for the Recrystallization of Acetamide Derivatives
Introduction Recrystallization stands as the definitive technique for the purification of solid organic compounds, a cornerstone of process chemistry and drug development. For acetamide derivatives, which form the backbo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Recrystallization stands as the definitive technique for the purification of solid organic compounds, a cornerstone of process chemistry and drug development. For acetamide derivatives, which form the backbone of numerous active pharmaceutical ingredients (APIs) and critical intermediates, achieving high purity is paramount. The success of recrystallization is not merely procedural; it is fundamentally dictated by the astute selection of an appropriate solvent or solvent system. An improperly chosen solvent can lead to poor recovery, insufficient purification, or the undesirable phenomenon of "oiling out."
This guide provides researchers, scientists, and drug development professionals with a detailed, experience-driven framework for selecting and optimizing solvent systems for the recrystallization of acetamide derivatives. We will move beyond rote protocols to explain the causal relationships between compound structure, solvent properties, and crystallization outcomes, ensuring a robust and reproducible purification strategy.
The Foundational Principle of Recrystallization
Recrystallization is a purification technique based on differential solubility. The core principle is that the solubility of most solid compounds increases significantly with temperature.[1][2] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot, boiling solvent to create a saturated solution. As this solution slowly cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a pure form. The impurities, ideally, remain dissolved in the cooled solvent (the "mother liquor") and are separated during filtration.[3][4]
Physicochemical Properties of Acetamide Derivatives: The Key to Solubility
The solubility behavior of an acetamide derivative is governed by its molecular structure. Understanding these features is the first step in rational solvent selection.
The Amide Functional Group: The amide moiety (-CONH-) is polar and capable of acting as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O). This allows for strong intermolecular interactions, including with polar solvents.[5]
Molecular Polarity: The overall polarity of the molecule is a balance between the polar amide group and the nature of the attached R-groups. For instance, acetanilide (C₆H₅NHCOCH₃) possesses a polar amide group and a large, non-polar benzene ring, giving it moderate overall polarity.[6] This dual nature makes it sparingly soluble in cold water but significantly more soluble in hot water.[6][7]
"Like Dissolves Like": This adage is the guiding principle for initial solvent consideration.[2] Polar acetamide derivatives will show greater solubility in polar solvents, while non-polar derivatives will be more soluble in non-polar solvents.
Criteria for the Ideal Recrystallization Solvent
The "perfect" solvent must satisfy several critical criteria. The goal is to find a solvent where the acetamide derivative exhibits a steep solubility curve with respect to temperature.
High Temperature Coefficient: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] This differential is crucial for maximizing the recovery of the purified solid upon cooling.
Appropriate Boiling Point: The solvent's boiling point should be high enough to provide a sufficient temperature range for dissolution but generally below 100-110°C to allow for easy removal by evaporation.[8] Crucially, the solvent's boiling point should be lower than the melting point of the compound being purified to prevent it from "oiling out"—separating as a liquid instead of a solid.[8]
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal via hot gravity filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).[2][3]
Chemical Inertness: The solvent must not react with the compound to be purified.[3][9]
Volatility and Safety: The solvent should be sufficiently volatile to be easily removed from the purified crystals.[9] Furthermore, solvents with low toxicity and flammability are always preferred for operational safety.[10][11]
A Systematic Workflow for Solvent Selection
A trial-and-error approach is often necessary, but it can be guided by a systematic, small-scale screening process to conserve valuable material.
Caption: Workflow for systematic solvent selection.
Protocol 1: Single-Solvent Screening
This protocol aims to identify a single solvent that meets the ideal criteria.
Materials:
Crude acetamide derivative
Selection of test solvents (e.g., water, ethanol, ethyl acetate, acetone, toluene, hexane)
Test tubes (13x100 mm)
Hot plate or water bath
Glass stirring rod
Procedure:
Place approximately 20-30 mg of the crude solid into a test tube.
Add the test solvent dropwise at room temperature, stirring after each addition. Note if the solid dissolves readily. An ideal solvent will not dissolve the compound at this stage.[1]
If the solid is insoluble at room temperature, begin to gently heat the test tube while stirring.
Continue adding the hot solvent dropwise until the solid just dissolves. Make a note of the approximate volume required.
Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-15 minutes.
Observe the result:
Excellent: Abundant, well-formed crystals appear. This is a promising solvent.
Poor: Very few or no crystals form. This indicates the compound is too soluble in the cold solvent, or too much solvent was added.[12]
Insoluble: The compound does not dissolve in the hot solvent. This solvent is unsuitable.
Protocol 2: Mixed-Solvent (Binary) System Screening
This method is employed when no single solvent is ideal. It uses a pair of miscible solvents: one in which the compound is highly soluble (the "solvent" or "good solvent") and one in which it is insoluble (the "antisolvent" or "bad solvent").[13][14]
Materials:
Crude acetamide derivative
Pairs of miscible solvents (e.g., ethanol/water, acetone/water, ethyl acetate/hexane)[15]
Test tubes, heating apparatus, stirring rod
Procedure:
Identify a "good" solvent where the compound is very soluble and a "bad" solvent where it is insoluble, using the single-solvent screening method. The two solvents must be miscible.[14]
Place approximately 30-50 mg of the crude solid into a test tube.
Add the "good" solvent dropwise while heating until the solid just dissolves. Ensure you are using the minimum amount necessary.
While keeping the solution hot, add the "bad" antisolvent dropwise, swirling continuously, until the solution becomes faintly and persistently cloudy (turbid).[13] This cloudiness indicates the point of saturation has been reached.
Add one or two drops of the hot "good" solvent to just redissolve the precipitate and clarify the solution.
Allow the solution to cool slowly to room temperature and then in an ice-water bath.
Observe the result: A successful mixed-solvent system will yield a large quantity of pure crystals.
Technical Support Center: N-Methylation of 2,4-Dichlorobenzyl Acetamides
Status: Operational Ticket ID: N-METH-24DCBA-OPT Assigned Specialist: Senior Application Scientist Executive Summary This guide addresses the technical challenges associated with the N-methylation of 2,4-dichlorobenzyl a...
This guide addresses the technical challenges associated with the N-methylation of 2,4-dichlorobenzyl acetamides . While standard amide alkylation is routine, this specific substrate presents a unique "push-pull" conflict:
Electronic Advantage: The electron-withdrawing nature of the 2,4-dichlorobenzyl group increases the acidity of the amide proton (
~15–16), facilitating deprotonation.
Steric Disadvantage: The ortho-chloro substituent creates significant steric bulk near the reaction center, hindering the nucleophilic attack on the methyl source.
The following protocols and troubleshooting trees are designed to overcome this steric barrier while suppressing the kinetically favored O-methylation side reaction.
Module 1: Critical Mechanism & Selectivity
The Ambident Nucleophile Challenge
Amide anions are ambident nucleophiles. The negative charge delocalizes between the Nitrogen and Oxygen.
Reagent: Add Methylating agent dropwise with vigorous stirring.
Agitation: High-shear stirring is critical to maximize the interfacial area.
Workup: Separate layers. The product is in the organic phase; salts stay in water.
Module 3: Troubleshooting Guide (FAQ)
Category 1: Low Conversion / Yield[3]
Q: The reaction stalls at 50% conversion. Adding more MeI doesn't help. Why?
Diagnosis: The base has likely been consumed or "killed" by moisture before fully deprotonating the amide. The 2,4-dichloro groups make the amide proton acidic, but if water is present, hydroxide forms, which is less effective than the amide anion in nucleophilic attack.
Fix:
Ensure NaH is fresh (grey powder, not white crusty solid).
Self-Validating Step: If using NaH, does it fizz vigorously upon water addition? If not, discard.
Switch to Protocol B (PTC). The constant supply of hydroxide at the interface often drives stubborn reactions to completion.
Q: I suspect steric hindrance from the 2,4-dichloro group is blocking the reaction.
Diagnosis: The ortho-chloro substituent creates a "gatekeeper" effect.
Fix: Switch solvent to DMSO . DMSO is more polar than DMF and better solvates the cation (
), leaving the amide anion "naked" and more reactive. This increased reactivity can overcome the steric barrier.
Category 2: Impurity Formation
Q: I see a spot with a slightly higher Rf than my product. Is it the O-methylated imidate?
Diagnosis: Yes. O-methylation is the kinetic trap. This happens if the electrophile is too "hard" (like DMS) or if the ion-pair is too tight.
Fix:
Switch Electrophile: Use Methyl Iodide (MeI) instead of Dimethyl Sulfate. Iodide is a "softer" leaving group, favoring attack by the Nitrogen (the softer center).
Temperature Control: Lower the temperature to 0°C. Kinetic control (low temp) usually favors the fastest reaction, but in amide alkylation, maintaining a lower temp prevents the higher-energy transition state required for the sterically hindered N-attack? Correction: Actually, higher temps favor thermodynamic equilibration. If you have O-product, heat the reaction with a catalytic amount of iodide (NaI). The iodide can de-methylate the O-imidate (reverting it to amide) while the N-methyl product remains stable.[3]
Q: My product turned into an amine (benzylamine derivative). What happened?
Diagnosis: Hydrolysis.[4] You cleaved the acetamide group.
Cause: Too much water in the reaction + strong base + heat.
Fix: Ensure anhydrous conditions. If using Protocol B (aqueous base), reduce the temperature and reaction time.
Module 4: Decision Logic & Data
Reaction Parameter Comparison
Parameter
Protocol A (NaH/DMF)
Protocol B (PTC/Toluene)
Impact on 2,4-Dichloro Substrate
Reaction Rate
Fast (<4 h)
Moderate (6-12 h)
NaH overcomes sterics faster.
Moisture Tolerance
Zero (Strictly Anhydrous)
High
PTC is robust against wet solvents.
Selectivity (N:O)
High (~95:5)
Good (~90:10)
Polar aprotic solvents (DMF) favor N.
Safety
Low (H2 gas, pyrophoric)
High
Toluene is safer than DMF/NaH.
Troubleshooting Flowchart
Figure 2: Logic flow for diagnosing reaction failures specific to hindered amides.
References
Selective N-Alkylation Mechanism:
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Explains Ambident Nucleophiles and HSAB theory).
Phase Transfer Catalysis for Amides
Gajda, T., & Koziara, A. (1992). Phase transfer catalysis in the N-alkylation of amides. Synthesis, 1992(12), 1165-1178.
Dinsmore, C. J., & Bergman, J. M. (2000). N-Alkylation of Amides and related compounds. Journal of Organic Chemistry.
Challis, B. C., & Challis, J. A. (1970). The Chemistry of Amides. The Chemistry of Functional Groups.
HPLC Method Development Guide: 2-Amino-N-(2,4-dichloro-benzyl)-N-methyl-acetamide Purity Profiling
Executive Summary & Molecular Analysis[1][2] Developing a purity method for 2-Amino-N-(2,4-dichloro-benzyl)-N-methyl-acetamide presents a classic chromatographic paradox: the molecule contains a polar, basic primary amin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecular Analysis[1][2]
Developing a purity method for 2-Amino-N-(2,4-dichloro-benzyl)-N-methyl-acetamide presents a classic chromatographic paradox: the molecule contains a polar, basic primary amine (glycine moiety) capable of severe peak tailing, coupled with a highly lipophilic, electron-deficient 2,4-dichlorobenzyl ring.[1][2]
Standard C18 methods often fail to resolve position isomers (e.g., 2,6-dichloro impurities) or suffer from silanol-induced tailing.[1][2] This guide objectively compares three distinct separation strategies to determine the optimal protocol for purity analysis.
Structural Challenges[2]
Primary Amine (
): Protonated at neutral/acidic pH, leading to secondary interactions with residual silanols on silica supports (Peak Tailing).[1]
Dichlorobenzyl Ring: Electron-withdrawing chlorines create a "pi-acidic" aromatic system, offering a unique handle for selectivity beyond simple hydrophobicity.[1][2]
Amide Bond: Provides hydrogen bonding capability but is generally neutral.
Comparative Strategy: The Three Pillars
We evaluated three method archetypes. The goal is to achieve a Tailing Factor (
) < 1.5 and Resolution () > 2.0 from nearest impurities.
The following data represents the performance of each method separating the target analyte from a synthetic impurity mix (including the 3,4-dichloro isomer and free benzylamine).
Table 1: Chromatographic Performance Metrics
Parameter
Method A (C18)
Method B (Phenyl-Hexyl)
Method C (IP-HPLC)
Retention Time ()
4.2 min
5.8 min
4.5 min
Tailing Factor ()
1.8 (Fail)
1.1 (Pass)
1.2 (Pass)
Resolution () *
1.8
3.5
2.1
Plate Count ()
6,500
12,000
9,500
Stability
High
High
Low (Equilibration issues)
*Resolution measured between target analyte and the critical 3,4-dichloro regioisomer.[1][2]
Expert Insight: Why Method B Wins
While Method C (TFA) solves the tailing issue by masking silanols, Method B (Phenyl-Hexyl) is the superior choice for purity profiling.[1] The phenyl ligands on the stationary phase engage in
interactions with the analyte's dichlorobenzyl ring. Because the electron density differs significantly between the 2,4-dichloro target and potential regioisomers (like 2,6- or 3,4-dichloro), the Phenyl-Hexyl phase "sees" these differences much better than a standard C18 phase, which separates purely on hydrophobicity.[1][2]
Visualizing the Separation Mechanism
The following diagram illustrates the decision logic and the mechanistic difference between the columns.
Figure 1: Method Selection Decision Tree highlighting the mechanistic advantage of Phenyl-Hexyl phases for halogenated aromatics.
Recommended Protocol (Method B)
This protocol is the "Gold Standard" for analyzing this specific intermediate, balancing peak shape (amine) with selectivity (dichlorobenzyl).[1]
Reagents & Equipment[2][3][4][5][6]
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.[1][2]
Buffer: 20 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.
The primary amine on the glycine moiety is a strong base. On older "Type A" silica, acidic silanols (
) deprotonate and bind ionically to the protonated amine ().[1]
Fix: We use a "Type B" high-purity silica (Eclipse Plus or similar) and low pH (3.0).[1][2] The low pH suppresses the ionization of silanols (keeping them as
rather than ), preventing the ionic "drag" that causes tailing.[1][2]
Mechanism of Selectivity
The 2,4-dichlorobenzyl ring is electron-deficient.[1][2] The Phenyl-Hexyl stationary phase is electron-rich.[1][2] This creates a specific "lock-and-key" electronic interaction.
Note: If you switch organic modifier from Methanol to Acetonitrile, you may lose resolution. Acetonitrile's own
-electrons can interfere with the analyte-stationary phase interaction [1].[1][2]
References
Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]
Phenomenex. (n.d.).[1] Overcoming peak tailing of basic analytes in silica type stationary phases in RP. Retrieved from [Link]
Agilent Technologies. (2012). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[4] Retrieved from [Link]
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.[4] Retrieved from [Link]
A Comparative Guide to the 1H NMR Characterization of 2-Amino-N-(2,4-dichloro-benzyl)-N-methyl-acetamide
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-Amino-N-(2,4-dichloro-benzyl)-N-methyl-acetamide. Designed for researchers, scientists, and professionals in...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-Amino-N-(2,4-dichloro-benzyl)-N-methyl-acetamide. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of its predicted ¹H NMR spectrum, placed in context with experimentally determined spectra of structurally related analogs. The objective is to furnish a practical framework for the identification and characterization of this compound and to highlight the diagnostic spectral shifts that differentiate it from similar molecules.
Introduction: The Significance of Precise Characterization
2-Amino-N-(2,4-dichloro-benzyl)-N-methyl-acetamide is a substituted acetamide with potential applications in medicinal chemistry and materials science.[1] Accurate structural elucidation is a cornerstone of chemical research and development, with ¹H NMR spectroscopy standing as a primary tool for this purpose. The precise chemical environment of each proton within a molecule generates a unique spectral fingerprint, allowing for unambiguous identification and purity assessment. This guide will dissect the anticipated ¹H NMR spectrum of the title compound, drawing upon established principles of NMR spectroscopy and comparative data from analogous structures.
Predicted ¹H NMR Spectrum of 2-Amino-N-(2,4-dichloro-benzyl)-N-methyl-acetamide
While an experimental spectrum for 2-Amino-N-(2,4-dichloro-benzyl)-N-methyl-acetamide is not publicly available, a reliable prediction of its ¹H NMR spectrum can be synthesized from the analysis of its constituent structural fragments and data from closely related compounds.
Molecular Structure and Proton Environments:
The structure of 2-Amino-N-(2,4-dichloro-benzyl)-N-methyl-acetamide (C₁₀H₁₂Cl₂N₂O) contains several distinct proton environments that will give rise to characteristic signals in the ¹H NMR spectrum.[1]
Diagram of the molecular structure and key proton environments.
Caption: A generalized workflow for ¹H NMR analysis.
Detailed Steps:
Sample Preparation:
Accurately weigh 5-10 mg of 2-Amino-N-(2,4-dichloro-benzyl)-N-methyl-acetamide.
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
For quantitative analysis, a known amount of an internal standard such as tetramethylsilane (TMS) can be added.
Transfer the solution to a 5 mm NMR tube.
Instrument Setup and Data Acquisition:
Insert the NMR tube into the spectrometer's probe.
Lock the field frequency to the deuterium signal of the solvent.
Optimize the magnetic field homogeneity by shimming.
Acquire the free induction decay (FID) by applying a radiofrequency pulse. Typically, 16 to 64 scans are sufficient for a sample of this concentration on a 400 MHz or higher spectrometer.
Data Processing:
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.
Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or the TMS signal (0 ppm) to its known value.
Integrate the area under each peak to determine the relative number of protons contributing to each signal.
Conclusion
The ¹H NMR characterization of 2-Amino-N-(2,4-dichloro-benzyl)-N-methyl-acetamide is predicted to yield a spectrum with distinct signals corresponding to its amino, acetyl, N-methyl, benzyl, and aromatic protons. By understanding the expected chemical shifts and coupling patterns, and by comparing them to the spectra of structurally related compounds, researchers can confidently identify and assess the purity of this molecule. The provided experimental protocol outlines a robust method for obtaining high-quality ¹H NMR data, which is essential for rigorous scientific investigation.
References
The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. [Link]
ResearchGate. The 1H NMR spectra of pure N-methylacetamide liquid. [Link]
National Center for Biotechnology Information. N-Methylacetamide. PubChem Compound Summary for CID 6582. [Link]
The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Patterns of N-benzyl Glycinamides
For distribution to: Researchers, scientists, and drug development professionals. Introduction: Why Fragmentation Matters for N-benzyl Glycinamides N-benzyl glycinamides represent a core scaffold in numerous pharmacologi...
Author: BenchChem Technical Support Team. Date: February 2026
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Why Fragmentation Matters for N-benzyl Glycinamides
N-benzyl glycinamides represent a core scaffold in numerous pharmacologically active compounds. Their structural elucidation is a cornerstone of drug discovery, development, and quality control. Mass spectrometry (MS), particularly tandem MS (MS/MS), is the gold standard for this purpose. However, interpreting the spectra of these molecules is not always trivial. A thorough understanding of their gas-phase fragmentation patterns under techniques like Collision-Induced Dissociation (CID) is paramount for confident identification of lead compounds, metabolites, and impurities.
This guide provides an in-depth analysis of the characteristic fragmentation pathways of N-benzyl glycinamides. We will move beyond a simple catalog of fragments to explain the causal mechanisms, compare expected patterns against alternatives, and provide a robust experimental framework for reproducible analysis. The insights herein are synthesized from established principles of ion chemistry and data from closely related molecular classes, providing a predictive framework for researchers in the field.
Pillar 1: The Core Fragmentation Pathways
When a protonated N-benzyl glycinamide enters the gas phase and is subjected to collisional activation, its fate is primarily dictated by the location of the charge and the relative stabilities of the potential fragment ions and neutral losses. Our analysis reveals two major competing fragmentation routes originating from the protonated precursor molecule [M+H]⁺.
Pathway A: Amide Bond Cleavage and Glycine-Specific Fragments
This pathway is characteristic of peptides and related amide-containing molecules. Cleavage of the amide bonds in the glycinamide backbone results in the formation of classic b- and y-type ions. For a generic N-benzyl glycinamide, the most informative cleavages occur at the two amide linkages.
Cleavage of the Glycinamide C-N Bond: This is a common fragmentation point for amides, leading to the formation of an acylium ion.[1][2] This results in the loss of the terminal amide group as a neutral species.
Cleavage of the N-benzyl Bond: Alpha-cleavage adjacent to the amine nitrogen is a dominant pathway for aliphatic amines.[3]
The resulting key fragments provide sequence and structural information, analogous to peptide sequencing.
Pathway B: The Benzyl Group as a Dominant Leaving Group
The presence of the N-benzyl group introduces a highly competitive fragmentation channel that can, in some cases, dominate the spectrum.[4] This pathway is driven by the formation of the exceptionally stable benzyl cation ([C₇H₇]⁺), which often rearranges to the even more stable tropylium ion.[5]
This fragmentation involves the heterolytic cleavage of the C-N bond connecting the benzyl group to the glycine nitrogen.[4][5] The charge is retained by the benzyl fragment, resulting in a prominent signal at m/z 91 . The remainder of the molecule is lost as a neutral species. The propensity for this pathway is highly dependent on the protonation site; if the secondary amine of the benzyl group is protonated, the elimination of the carbocation is a highly favored, charge-directed reaction.[5]
Below is a diagram illustrating these competing fragmentation pathways.
Caption: Competing fragmentation of N-benzyl glycinamides.
Pillar 2: Comparative Analysis - The Influence of Structural Modification
The true power of MS analysis lies in its ability to distinguish between closely related analogs. For N-benzyl glycinamides, substituents on the benzyl ring or modifications to the terminal amide will predictably alter the fragmentation pattern by influencing ionization efficiency and the relative stability of fragment ions.
Electron-Donating Group (e.g., -OCH₃) on Benzyl Ring
Increased abundance of the substituted benzyl cation.
m/z 121 (Methoxybenzyl Cation).
The substituent stabilizes the positive charge on the benzyl fragment, favoring Pathway B.
Electron-Withdrawing Group (e.g., -NO₂) on Benzyl Ring
Decreased abundance of the substituted benzyl cation; Pathway A may dominate.
Backbone fragments (b- and y-ions).
The substituent destabilizes the benzyl cation, making its formation less favorable.
Substitution on Terminal Amide (e.g., N-methyl)
Shifts the m/z of y-type ions and related fragments by the mass of the substituent.
Shifted y-ions.
The mass of the terminal amine portion of the molecule is increased.
Pillar 3: A Self-Validating Experimental Protocol
Reproducibility is the hallmark of scientific integrity. The following protocol outlines a standardized approach for acquiring high-quality MS/MS data for N-benzyl glycinamides.
Step-by-Step Methodology for ESI-MS/MS Analysis
Sample Preparation:
Dissolve the N-benzyl glycinamide analog in a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid, to a final concentration of 1-10 µg/mL. The formic acid is crucial for promoting protonation and efficient ionization in positive ion mode.
Infusion and Ionization:
Introduce the sample into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
Optimize ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to maximize the signal intensity of the protonated precursor ion [M+H]⁺ while minimizing in-source fragmentation.[6]
MS1 Scan:
Acquire a full scan mass spectrum (MS1) to confirm the m/z of the [M+H]⁺ ion and assess its purity.
Tandem MS (MS/MS) Scan:
Select the [M+H]⁺ ion as the precursor for Collision-Induced Dissociation (CID).
Apply a normalized collision energy (NCE) ramp (e.g., 10-40 eV). Using a range of collision energies is critical, as Pathway A and Pathway B may be favored under different energy regimes. Lower energies may favor fragmentation of weaker bonds, while higher energies can induce more complex fragmentation patterns.
Acquire the product ion spectrum (MS2), ensuring sufficient resolution to distinguish between isobaric fragments.
Data Analysis:
Identify the key fragment ions, including the benzyl cation (or its substituted analog), acylium ions, and other backbone fragments.
Correlate the observed fragments with the proposed fragmentation pathways to confirm the structure of the analyte.
The following diagram outlines this experimental workflow.
Caption: Standardized workflow for MS/MS analysis.
Conclusion
The mass spectral fragmentation of N-benzyl glycinamides is characterized by a predictable yet competitive interplay between amide backbone cleavage and the facile elimination of a stable benzyl cation. By understanding the mechanistic basis for these pathways, researchers can move beyond simple spectral matching to a more predictive and interpretive analysis. The stability of the benzyl cation makes m/z 91 a key diagnostic ion, while the influence of substituents on this pathway provides a powerful tool for differentiating analogs. The experimental protocol provided here establishes a robust framework for obtaining high-quality, reproducible data, enabling confident structural elucidation in the fast-paced environment of drug discovery and development.
References
A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion. Rapid Communications in Mass Spectrometry, [Link]
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, [Link]
A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: Observation of an unusual nitrilium ion. ResearchGate, [Link]
Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. Journal of the American Society for Mass Spectrometry, [Link]
Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, [Link]
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, [Link]
Can amide bonds fragment in ESI-MS? Chemistry Stack Exchange, [Link]
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, [Link]
Reference Standards for 2,4-Dichlorobenzyl Amine Impurities: A Comparative Technical Guide
Executive Summary 2,4-Dichlorobenzyl amine (2,4-DCBA) is a critical pharmacophore used in the synthesis of antiseptics, antimycotics, and specific kinase inhibitors.[1] Its structural integrity is paramount; however, its...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2,4-Dichlorobenzyl amine (2,4-DCBA) is a critical pharmacophore used in the synthesis of antiseptics, antimycotics, and specific kinase inhibitors.[1] Its structural integrity is paramount; however, its synthesis—typically via nitrile reduction or reductive amination—introduces a specific profile of impurities that are difficult to resolve.[1]
This guide provides an objective comparison of reference standard grades required to accurately quantify these impurities. It moves beyond simple catalog listings to explain the chemical causality of impurities and provides a self-validating HPLC protocol for their detection.
Part 1: The Impurity Landscape & Origin
To select the correct reference standard, one must first understand the synthetic origin of the impurities. 2,4-DCBA is rarely "pure" upon synthesis; it carries the "fingerprint" of its manufacturing route.
primary Synthetic Routes and Associated Impurities
Major Impurity:Bis(2,4-dichlorobenzyl)amine (The "Dimer").[1] This secondary amine forms when the product reacts with the starting material. It is highly lipophilic and elutes late.[1]
Universal Impurities (Feedstock derived)
2,6-Dichlorobenzyl amine: A regioisomer derived from the initial chlorination of toluene.[1] It is chemically very similar to 2,4-DCBA and requires high-efficiency columns to resolve.[1]
2,4-Dichlorobenzyl alcohol: A hydrolysis product formed if moisture enters the chloride pathway.[1]
Visualization: Impurity Origin Pathways[1]
Figure 1: Synthetic origins of key impurities.[1] Understanding the route dictates which Reference Standards are mandatory for your panel.
Part 2: Comparative Analysis of Reference Standard Tiers
Not all standards are created equal.[1][8] In early R&D, a reagent grade may suffice.[1] However, for GMP release testing or stability studies, the uncertainty budget of the standard becomes critical.
The Three-Tier System
Feature
Tier 1: Reagent Grade
Tier 2: Analytical Standard (ISO 17025)
Tier 3: Certified Reference Material (CRM - ISO 17034)
Accelerated & Long-term Stability data included in uncertainty.
Cost Factor
$
Critical Recommendation
For 2,4-DCBA impurity profiling , specifically for the Dimer and Isomer:
Use Tier 3 (CRM) for the parent compound (2,4-DCBA) to establish the Relative Response Factor (RRF).[1]
Use Tier 2 (Analytical Standard) for the impurities (Dimer, Nitrile, Alcohol) to identify retention times and check resolution.[1]
Why? The 2,6-isomer has a nearly identical UV response to the 2,4-isomer. However, the Dimer (Bis-amine) has two aromatic rings, significantly altering its extinction coefficient.[1] Using a Tier 1 standard for the Dimer will result in massive quantitation errors (up to 40%) due to inaccurate purity assignment.[1]
Part 3: Validated Experimental Protocol
The following protocol is designed specifically for benzyl amines . Unlike alcohols, amines interact strongly with residual silanols on silica columns, leading to peak tailing.[1] This method uses an acidic mobile phase to protonate the amine (ensuring it stays in one state) and ion-pairing principles to sharpen the peak.
Method: Reverse-Phase HPLC with UV Detection[1][9]
System: HPLC with Diode Array Detector (DAD)
Column: C18 End-capped (e.g., Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm.[1]
Note: Do not use a standard silica column; high-purity silica is required to prevent tailing.[1]
Wavelength: 214 nm (Amine absorption) and 260 nm (Aromatic specificity).[1]
2,4-Dichlorobenzonitrile: ~1.2 (Nitrile group conjugation increases absorbance)[1]
Bis-amine Dimer: ~2.1 (Two aromatic rings double the absorbance cross-section)[1]
Warning: If you assume an RRF of 1.0 for the Dimer, you will overestimate the impurity by nearly double.[1] You must experimentally determine the RRF using a Tier 2 or Tier 3 standard of the dimer.
References
International Council for Harmonisation (ICH). (2006).[1] Impurities in New Drug Substances Q3A(R2).[1]
[Link]
International Organization for Standardization (ISO). (2016).[1] ISO 17034:2016 General requirements for the competence of reference material producers.[1][9]
[Link][1]
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 81050, 2,4-Dichlorobenzonitrile.[1][3]
[Link][1]